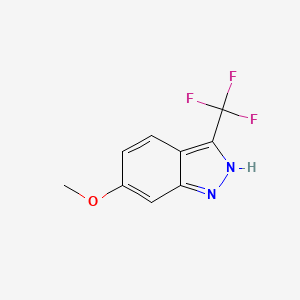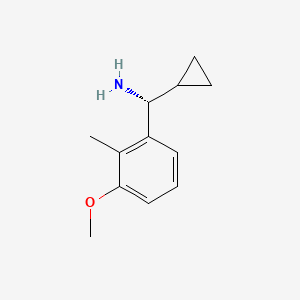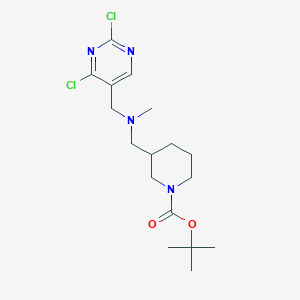
5,5-Difluoro-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Difluoro-1,3-dioxane is a fluorinated organic compound with the molecular formula C4H6F2O2 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms and two fluorine atoms at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-1,3-dioxane typically involves the fluorination of 1,3-dioxane derivatives. One common method is the electrophilic fluorination using fluorine gas (F2) in the presence of a solvent like acetonitrile. The reaction is often catalyzed by Brønsted or Lewis acids, which help in the polarization of the F-F bond, facilitating the substitution of hydrogen atoms with fluorine .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar methods as described above. The choice of reagents and conditions can vary based on the desired purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-Difluoro-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield dioxane oxides, while substitution reactions can produce a variety of fluorinated derivatives.
Applications De Recherche Scientifique
5,5-Difluoro-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 5,5-Difluoro-1,3-dioxane involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various biological molecules. This can lead to alterations in enzyme activity, protein interactions, and cellular pathways .
Comparaison Avec Des Composés Similaires
1,3-Dioxane: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
5,5-Difluoro-1,3-dioxacyclohexane: Similar structure but different ring size, affecting its chemical properties.
1,3-Dithiane: Contains sulfur atoms instead of oxygen, leading to different reactivity and applications.
Uniqueness: 5,5-Difluoro-1,3-dioxane stands out due to its fluorine atoms, which impart unique chemical properties such as increased stability, reactivity, and potential for use in various applications. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
36301-44-7 |
|---|---|
Formule moléculaire |
C4H6F2O2 |
Poids moléculaire |
124.09 g/mol |
Nom IUPAC |
5,5-difluoro-1,3-dioxane |
InChI |
InChI=1S/C4H6F2O2/c5-4(6)1-7-3-8-2-4/h1-3H2 |
Clé InChI |
PXPPNGDOJBTCIU-UHFFFAOYSA-N |
SMILES canonique |
C1C(COCO1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


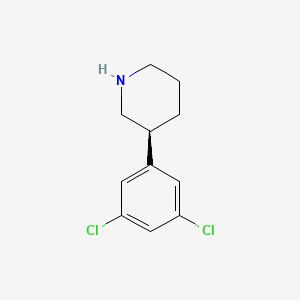
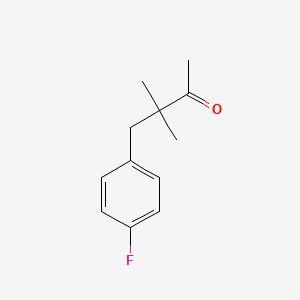
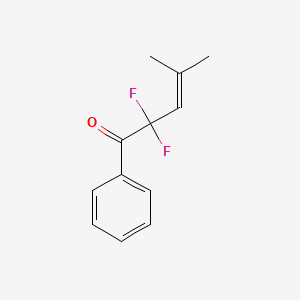
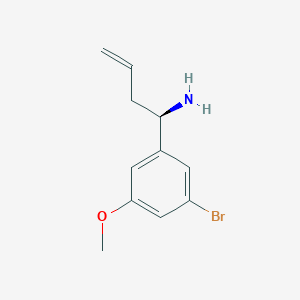
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
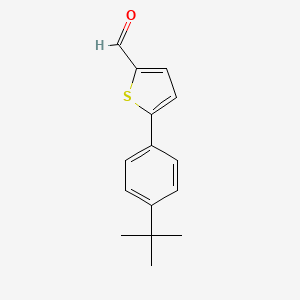
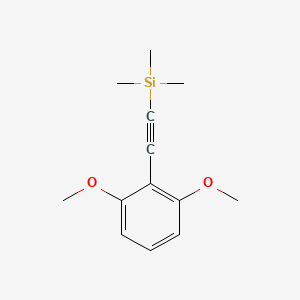
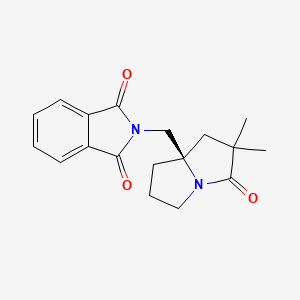
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)

![6-Methyl-5-nitrobenzo[d]isoxazol-3-amine](/img/structure/B12843957.png)
